molecular formula C12H10N2 B099717 9H-Carbazol-4-amine CAS No. 18992-64-8

9H-Carbazol-4-amine

Cat. No. B099717
CAS RN: 18992-64-8
M. Wt: 182.22 g/mol
InChI Key: XHGKPMMTTJRQLM-UHFFFAOYSA-N
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Description

9H-Carbazol-4-amine is a hydrochloride salt and free amine solid compound . It has been used to visualize the bound primary antibody by using a streptavidin method . It has also been used in visualizing tissue sections from tumor samples .


Synthesis Analysis

The synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes has been described . This involves a sequential thiolation reaction between tetrahydrocarbazol-4-one oximes and aryl thiols, affording a wide range of 1,3-dithiolated carbazol-4-amines . This reaction involving an iminyl radical intermediate features good chemoselectivity and regioselectivity, a high yield, a broad substrate scope, and easy scale-up .


Molecular Structure Analysis

The molecular formula of 9H-Carbazol-9-amine is C12H10N2 . It has an average mass of 182.221 Da and a monoisotopic mass of 182.084396 Da .


Chemical Reactions Analysis

The chemical reactions involving 9H-Carbazol-4-amine include a sequential thiolation reaction between tetrahydrocarbazol-4-one oximes and aryl thiols . This results in a wide range of 1,3-dithiolated carbazol-4-amines . These 1,3-dithiolated carbazol-4-amines can undergo an interesting carbon–sulfur bond metathesis with other thiols .


Physical And Chemical Properties Analysis

9H-Carbazol-4-amine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Transition-Metal-Free Synthesis of Carbazoles : Guerra et al. (2015) developed a simple and efficient protocol for synthesizing a series of 9H-carbazoles via photostimulated SRN1 substitution reactions. This method is notable for its mild, transition-metal-free conditions and yields up to 96% (Guerra et al., 2015).

  • Synthesis and Optical Characterization of Carbazole Schiff Bases : Çiçek et al. (2018) synthesized novel carbazole derivatives and characterized them using various spectroscopic methods. These compounds showed potential as active emissive layers for organic light-emitting diodes due to their strong π-conjugation and efficient charge transfer (Çiçek et al., 2018).

  • Fluorescence Sensing Applications : Qian et al. (2019) reported on novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine), showcasing their application in fluorescence detection of various acids and amines. This illustrates the utility of 9H-carbazole derivatives in environmental protection and biosensing (Qian et al., 2019).

  • Development of Chemosensors : The same study by Qian et al. (2019) also highlighted the application of these polymers in solid state and gas phase fluorescence detection, significantly expanding their application scope in developing multifunctional chemosensors (Qian et al., 2019).

  • One-Pot Synthesis for Material Science Applications : Kashima et al. (1987) presented a one-pot synthesis method for 9-substituted carbazoles, emphasizing its relevance in material science. This method offers a simpler approach under mild conditions, contributing to the field of organic synthesis (Kashima et al., 1987).

  • Biological Evaluation of Carbazole Derivatives : Sharma et al. (2014) synthesized novel carbazole derivatives and evaluated their antibacterial, antifungal, and anticancer activities. This study highlights the potential medicinal applications of 9H-carbazole derivatives (Sharma et al., 2014).

  • Carbazole Scaffold in Medicinal Chemistry : Tsutsumi et al. (2016) provided a comprehensive review of the carbazole scaffold in medicinal chemistry, detailing its wide range of biological activities and potential as a template for developing clinically useful agents (Tsutsumi et al., 2016).

  • Palladium-Catalyzed Syntheses for Organic Chemistry : Chu et al. (2011) described a palladium-catalyzed process for synthesizing 9-(pyridin-2-yl)-9H-carbazoles. This method is noted for its functional group tolerance and potential applications in organic chemistry (Chu et al., 2011).

  • Antimicrobial Activities of Carbazole Derivatives : Salih et al. (2016) explored the antimicrobial properties of new 9H-carbazole derivatives, contributing to the field of pharmaceutical research (Salih et al., 2016).

  • Regioselective Functionalizations in Organic Synthesis : Samala et al. (2017) reported the direct regioselective C3-functionalization of 9H-carbazoles, demonstrating the utility of this method in synthesizing biologically valuable motifs in organic synthesis (Samala et al., 2017).

Safety And Hazards

Carbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

Carbazole-based derivatives are receiving much attention because of their interesting photochemical properties . These compounds constitute a well-known class of hole transporting material . The synthesis of a novel carbazole-based hole transporting material, tris (4- (3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine, is carried out using Ullmann Coupling . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C . These compounds can be used as hole transporting materials for the fabrication of solid-state dye-sensitized solar cells (DSSCs) .

properties

IUPAC Name

9H-carbazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGKPMMTTJRQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172423
Record name 9H-Carbazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazol-4-amine

CAS RN

18992-64-8
Record name 9H-Carbazol-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Hu, X Cai, C Li, W Huang, M Ichikawa - Dyes and Pigments, 2020 - Elsevier
Three new xanthone derivatives, 3-(4-(diphenylamino)-9H-carbazol-9-yl)-9H-xanthen-9-one (XanCarDipha), 2-(4-(4-(diphenylamino)-9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one (p-…
Number of citations: 9 www.sciencedirect.com
S Ameen, SB Lee, YG Lee, SC Yoon… - ACS applied materials …, 2018 - ACS Publications
Simple but exceptionally efficient 4-diphenylaminocarbazole host material, 4-DPACz, is presented and compared with its positional isomer, 1-DPACz. The shift of diphenylamino …
Number of citations: 15 pubs.acs.org
BS Zhang, SY Zhao, SX Li, WY Jia… - The Journal of …, 2023 - ACS Publications
Carbazole, as one of the most important organic frameworks, has been used in optoelectronic materials and biochemistry. However, the synthesis of C4-substituted carbazole has …
Number of citations: 2 pubs.acs.org
金垈炫 - 2017 - catalog.lib.kyushu-u.ac.jp
… ,5-triazin-2-yl)-N,N-diphenyl9H-carbazol-4-amine (DTDC), N,N-di([1,1′… 9H-carbazol-4-amine (BDTC), N,N-di([1,1′-biphenyl]-4-yl)-9-(2,3-diphenylquinoxalin-6yl)-9H-carbazol-4-amine …
Number of citations: 4 catalog.lib.kyushu-u.ac.jp

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